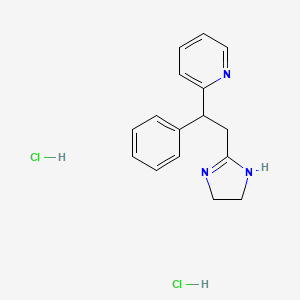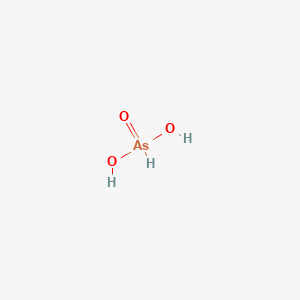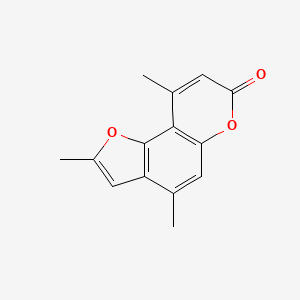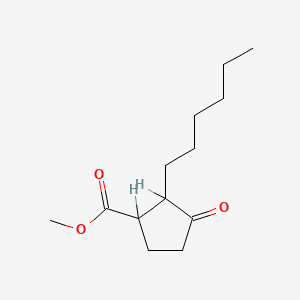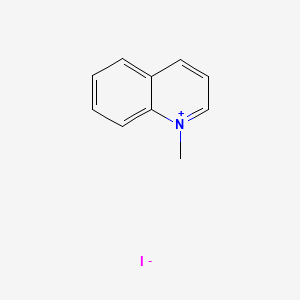
1-Methylquinolinium iodide
概述
描述
1-Methylquinolinium iodide is an organic compound with the molecular formula C10H10IN. It is a quaternary ammonium salt derived from quinoline, where the nitrogen atom in the quinoline ring is methylated and paired with an iodide ion. This compound is known for its applications in various scientific fields, including chemistry and materials science.
作用机制
Target of Action
The primary target of 1-Methylquinolinium iodide, also known as 5-Amino-1-methylquinolinium iodide or NNMTi, is the Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that plays a crucial role in the methylation of nicotinamide (NAM), a form of vitamin B3, and the regulation of several biological processes including cellular metabolism and epigenetic control .
Mode of Action
This compound acts as a substrate site-targeting inhibitor of NNMT . It binds selectively to the substrate binding sites of the NNMT enzyme, thereby inhibiting its activity . This inhibition reduces the methylation of nicotinamide, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of NNMT by this compound affects the NAD+ salvage pathway . This pathway is critical for maintaining the cellular levels of NAD+, a coenzyme involved in redox reactions and cellular metabolism . By inhibiting NNMT, this compound reduces the methylation of nicotinamide, leading to an increase in the availability of nicotinamide for the NAD+ salvage pathway .
Pharmacokinetics
It’s soluble in dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of NNMT by this compound has several effects at the molecular and cellular levels. It reduces lipogenesis in 3T3-L1 cells and decreases the level of 1-methylnicotinamide in adipocytes . It also shows therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis .
Action Environment
One study suggests that it can act as a corrosion inhibitor for mild steel in sulfuric acid , indicating that its action might be influenced by the chemical environment
生化分析
Biochemical Properties
1-Methylquinolinium iodide plays a significant role in biochemical reactions, primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the methylation of nicotinamide, a form of vitamin B3. By inhibiting NNMT, this compound can reduce the levels of 1-methylnicotinamide, a product of NNMT activity. This inhibition has been shown to affect various metabolic pathways, including those related to obesity and cancer .
Cellular Effects
This compound has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipocytes (fat cells), this compound reduces lipogenesis, the process of fat formation, by inhibiting NNMT . This compound also impacts cancer cells by reducing tumor growth and enhancing the effects of certain immunotherapies . Additionally, it has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NNMT. By binding to the active site of NNMT, it inhibits the enzyme’s activity, preventing the methylation of nicotinamide. This inhibition leads to a decrease in the levels of 1-methylnicotinamide and an increase in NAD+ levels . The elevated NAD+ levels enhance cellular energy metabolism and reduce fat accumulation in adipocytes . In cancer cells, the inhibition of NNMT by this compound can lead to reduced tumor growth and increased sensitivity to immunotherapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with no significant degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of NNMT and prolonged effects on cellular metabolism and gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at various dosages. In murine models, doses ranging from 5 mg/kg to 60 mg/kg have been tested . At lower doses, the compound has shown therapeutic efficacy in reducing fat accumulation and improving metabolic health without adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function . These findings highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of NNMT. By preventing the methylation of nicotinamide, it affects the NAD+ salvage pathway, leading to increased levels of NAD+ . This increase in NAD+ enhances cellular energy metabolism and reduces fat accumulation in adipocytes . Additionally, the inhibition of NNMT by this compound has been linked to reduced tumor growth and improved outcomes in cancer therapy .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It is known to be membrane-permeable, allowing it to enter cells and interact with intracellular targets . The compound can accumulate in specific tissues, including adipose tissue and cancerous tissues, where it exerts its inhibitory effects on NNMT . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NNMT . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its presence in the cytoplasm allows it to effectively inhibit NNMT and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylquinolinium iodide can be synthesized through the methylation of quinoline. The typical synthetic route involves the reaction of quinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Methylquinolinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: It can be reduced to form 1-methylquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products like 1-methylquinolinium chloride, bromide, or hydroxide.
Oxidation: Various quinolinium derivatives.
Reduction: 1-Methylquinoline.
科学研究应用
1-Methylquinolinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.
Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals and as a component in the formulation of specialty chemicals.
相似化合物的比较
- 2-Methylquinolinium iodide
- 4-Methylquinolinium iodide
- 1-Ethylquinolinium iodide
Comparison: 1-Methylquinolinium iodide is unique due to its specific methylation at the nitrogen atom in the quinoline ring. This structural feature influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
1-methylquinolin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDWUKTXFTPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC2=CC=CC=C21.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21979-19-1 (Parent) | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40960098 | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-76-0 | |
| Record name | Quinolinium, 1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylquinolinium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline methiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline methiodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3743X5VE2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
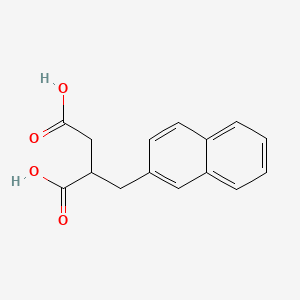
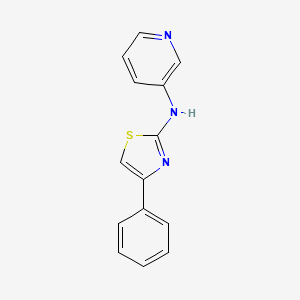
![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
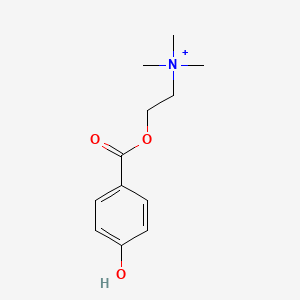
![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
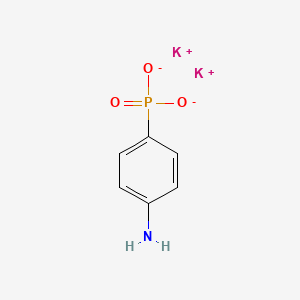
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
